6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol
CAS No.: 874777-42-1
Cat. No.: VC2902164
Molecular Formula: C11H10N4O
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874777-42-1 |
|---|---|
| Molecular Formula | C11H10N4O |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 4-cyclopropyl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H10N4O/c16-10-5-8(7-1-2-7)14-11(15-10)9-6-12-3-4-13-9/h3-7H,1-2H2,(H,14,15,16) |
| Standard InChI Key | ANWHYHBJOBOOOP-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3 |
| Canonical SMILES | C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol contains three key structural components: a pyrimidine core with a hydroxyl group at position 4, a pyrazine ring at position 2, and a cyclopropyl group at position 6. This arrangement of heterocyclic rings with specific substituents contributes to its distinctive chemical properties. The compound features multiple nitrogen atoms in both the pyrimidine and pyrazine rings, which likely contribute to hydrogen bonding capabilities and potential biological activity. The presence of the hydroxyl group at position 4 of the pyrimidine ring suggests tautomeric behavior, potentially existing in both hydroxyl and keto forms depending on the environment.
Related Compounds
Several structurally related compounds have been documented in chemical databases. For instance, compounds containing cyclopropyl substituents on heterocyclic rings have been studied for various applications. The compound 6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide (CID 9269197) shares the cyclopropyl moiety attached to a nitrogen-containing heterocycle . Similarly, 6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one features a cyclopropyl group attached to a heterocyclic system containing a pyrimidine moiety.
Physicochemical Properties
Based on its structure, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol likely possesses the following predicted physicochemical properties:
| Property | Predicted Value | Basis |
|---|---|---|
| Molecular Weight | Approximately 240-250 g/mol | Calculated from molecular formula |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural analysis |
| Hydrogen Bond Acceptors | 5 (N atoms and OH group) | Structural analysis |
| Solubility | Potentially limited water solubility | Based on aromatic rings and limited polar groups |
| Tautomerism | Likely exhibits keto-enol tautomerism | Due to 4-hydroxypyrimidine structure |
Synthetic Approaches and Methodologies
Key Synthetic Challenges
The main challenges in synthesizing 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol likely include:
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Regioselective introduction of the cyclopropyl group at the C-6 position of the pyrimidine ring
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Formation of the carbon-carbon bond between the pyrimidine and pyrazine rings
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Control of the hydroxyl/keto tautomerism at the C-4 position
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Purification and isolation of the final product from reaction mixtures
Analytical Characterization
Structural confirmation of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol would typically require various analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass spectrometry (MS) for molecular weight confirmation
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Infrared (IR) spectroscopy to identify functional groups
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X-ray crystallography for definitive structural determination
Research on related heterocyclic compounds has employed these techniques to confirm structural features and purity .
Computational Studies and Molecular Modeling
Predicted Binding Modes
Computational studies would be valuable for predicting the binding modes of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol with potential biological targets. Similar approaches have been used for related compounds, such as the molecular dynamics simulations performed on 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives to understand their interactions with the P2Y14 receptor . These studies revealed important binding interactions including hydrogen bonds with specific amino acid residues and π-π stacking interactions with aromatic amino acids.
Molecular Dynamics Simulations
Molecular dynamics simulations could provide insights into the conformational flexibility and stability of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol in different environments. Similar studies on related compounds have shown that the stability of docking poses can be assessed through RMSD (Root Mean Square Deviation) analysis during simulation trajectories . For instance, compounds with stable binding modes typically show lower average RMSD values and consistent interaction patterns with target proteins over the simulation period.
Structure Optimization
Computational approaches could also guide structural modifications to optimize properties of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol for specific applications. Potential modifications might include:
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Substitution at various positions on the pyrazine ring
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Replacement of the hydroxyl group with other functional groups
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Modification of the cyclopropyl group to other cycloalkyl moieties
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Introduction of additional substituents on the pyrimidine ring
Challenges in Research and Development
Synthetic Challenges
The synthesis of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol presents several challenges, including regioselectivity during synthesis, purification difficulties, and potential tautomerism issues. These challenges necessitate careful selection of reaction conditions and purification methodologies. The synthesis of related compounds has required multiple steps with varying yields, particularly during cross-coupling reactions and subsequent functionalization steps .
Analytical Characterization Challenges
Definitive structural characterization of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol may be complicated by tautomerism and potential conformational flexibility. Comprehensive analytical approaches including advanced NMR techniques (2D experiments such as COSY, HSQC, and HMBC) would be necessary for unambiguous structural assignment. X-ray crystallography would provide the most definitive structural evidence but requires obtaining suitable crystals for analysis.
Biological Evaluation Challenges
Evaluating the biological activity of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol would require screening against multiple targets to identify potential applications. Challenges in this process include:
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Selection of appropriate biological assays based on predicted activities
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Development of formulations to address potential solubility limitations
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Determination of structure-activity relationships through synthesis of analogs
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Assessment of pharmacokinetic properties and metabolic stability
Future Research Directions
Structural Modifications
Future research on 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol could focus on systematic structural modifications to develop structure-activity relationships and optimize properties for specific applications. Potential modifications might include:
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Exploration of various substituents at different positions on both the pyrimidine and pyrazine rings
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Investigation of bioisosteric replacements for the cyclopropyl group
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Development of prodrug approaches to address potential solubility or bioavailability issues
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Creation of hybrid molecules incorporating additional pharmacophores
Advanced Biological Evaluation
Comprehensive biological evaluation would be essential to understand the full potential of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol. This could include:
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Broad spectrum screening against diverse biological targets
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Detailed mechanistic studies to understand mode of action
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In vivo evaluation of promising activities identified in preliminary screening
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Toxicity and safety assessment to determine therapeutic potential
Computational Design Approaches
Advanced computational approaches could accelerate the development of optimized derivatives of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol. These might include:
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Machine learning models to predict properties and activities
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Quantum mechanical calculations to understand electronic properties
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Advanced docking and molecular dynamics simulations with identified targets
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De novo design of improved analogs based on structural insights
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